molecular formula C17H14Cl2N4 B2856664 5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine CAS No. 338965-13-2

5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine

Cat. No. B2856664
CAS RN: 338965-13-2
M. Wt: 345.23
InChI Key: APOKQUMQMDXZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Dichlorobenzyl alcohol” is a medication used to treat a sore throat. It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .


Synthesis Analysis

“2,4-Dichlorobenzyl alcohol” can be obtained by reacting “2,4-dichlorobenzyl chloride” in a two-stage reaction with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst .


Molecular Structure Analysis

The molecular formula of “2,4-Dichlorobenzyl alcohol” is C7H6Cl2O .


Chemical Reactions Analysis

“2,4-Dichlorobenzyl chloride” can be ammoxidized to “2,4-dichlorobenzonitrile” with a higher yield at a much lower reaction temperature compared to the ammoxidation of "2,4-dichlorotoluene" .


Physical And Chemical Properties Analysis

The molecular weight of “2,4-Dichlorobenzyl alcohol” is 177.02 g/mol .

Scientific Research Applications

Antimicrobial Applications

Chalcones and their derivatives have been extensively studied for their antimicrobial properties. The presence of the 2,4-dichlorobenzyl group in the compound contributes to its potential as an antimicrobial agent. Research has shown that chalcone derivatives exhibit significant activity against a variety of microbial strains, making them candidates for the development of new antimicrobial drugs .

Antifungal Activity

The antifungal properties of chalcone derivatives are well-documented. The compound could be utilized in the synthesis of new antifungal agents, particularly against strains that have developed resistance to existing medications. The structural features of the compound, such as the pyrimidinediamine moiety, are key to its antifungal efficacy .

Anticancer Research

Chalcones are known to possess anticancer properties, and the compound 5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine could be explored for its potential use in cancer research. Its ability to interfere with various cellular processes makes it a compound of interest for the development of novel anticancer therapies .

Anti-inflammatory Studies

The anti-inflammatory effects of chalcone derivatives make them suitable for research into treatments for chronic inflammation and related disorders. The compound’s structure allows it to modulate inflammatory pathways, which could lead to the discovery of new anti-inflammatory drugs .

Antimalarial Potential

Chalcone derivatives have shown promise in the fight against malaria. The compound’s chemical structure could be pivotal in the design of new antimalarial drugs, especially in areas where resistance to current treatments is prevalent .

Antiviral Research

The exploration of chalcone derivatives in antiviral drug development is an active area of research5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine could be investigated for its potential to inhibit viral replication and its use in the treatment of viral infections .

Mechanism of Action

The local anesthetic action of “2,4-Dichlorobenzyl alcohol” is thought to be due to a reduced sodium channel blockade. The antiseptic mechanism of action of “2,4-Dichlorobenzyl alcohol” is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Safety and Hazards

“2,4-Dichlorobenzyl chloride” is harmful if swallowed and causes severe skin burns and eye damage. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4/c18-12-7-6-11(14(19)9-12)8-13-15(20)22-17(23-16(13)21)10-4-2-1-3-5-10/h1-7,9H,8H2,(H4,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOKQUMQMDXZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)CC3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine

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